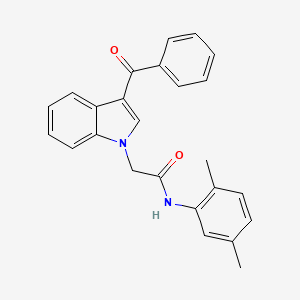![molecular formula C27H25ClN4O2S B11292359 N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide](/img/structure/B11292359.png)
N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide is an organic compound with a complex structure It features a pyrazolo[1,5-A]pyrazine core, which is a fused heterocyclic system, and is substituted with various functional groups, including chlorophenyl, methylphenyl, and thiophene moieties
Preparation Methods
The synthesis of N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-A]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the substituents: The chlorophenyl, methylphenyl, and thiophene groups are introduced through various substitution reactions.
Final functionalization: The carboxamide group is introduced in the final step, often through amidation reactions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Amidation: The carboxamide group can be modified through amidation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide derivatives: These compounds share the pyrazine core and are known for their anti-tubercular activity.
Phenylpyrazine derivatives: These compounds have similar aromatic substitutions and are studied for various biological activities.
Thiophene-containing compounds:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25ClN4O2S |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-thiophen-2-yl-7H-pyrazolo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C27H25ClN4O2S/c1-18-5-3-6-20(13-18)16-31-25(33)23-14-22(24-7-4-12-35-24)30-32(23)17-27(31,2)26(34)29-15-19-8-10-21(28)11-9-19/h3-14H,15-17H2,1-2H3,(H,29,34) |
InChI Key |
TWQXMDVREDVYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=CC(=NN3CC2(C)C(=O)NCC4=CC=C(C=C4)Cl)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11292276.png)
![N-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11292284.png)
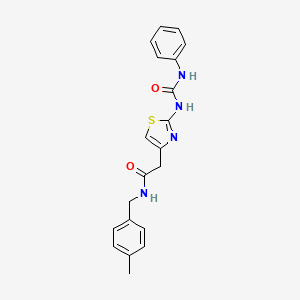

![Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B11292310.png)
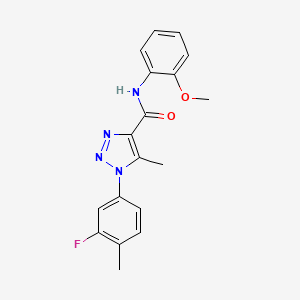
![3-ethyl-4-methyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11292318.png)
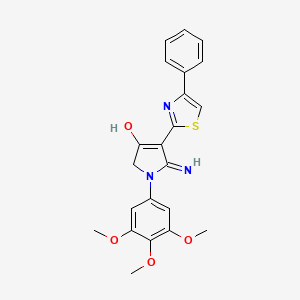
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11292328.png)
![2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11292334.png)
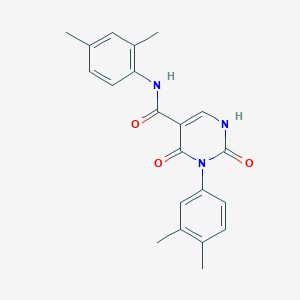
![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11292344.png)
![3-(4-bromophenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11292347.png)
